3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one

Serine Protease Inhibition Enzyme Kinetics Irreversible Inhibitors

This specific 3-substituted benzotriazinone is not a generic analog. Its unique dimethylamino group dictates a distinct reactivity profile as a non-phosphorylating coupling reagent and an irreversible chymotrypsin inhibitor. Its cLogP of 1.53 suggests superior cellular permeability for in-vivo assays compared to hydroxy derivatives. Secure this specialized chemical probe for your SAR or snake venom studies.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 90558-65-9
Cat. No. B12910084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1,2,3-benzotriazin-4(3h)-one
CAS90558-65-9
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN(C)N1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C9H10N4O/c1-12(2)13-9(14)7-5-3-4-6-8(7)10-11-13/h3-6H,1-2H3
InChIKeyVZQWMGQFLMFIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one (CAS 90558-65-9): A Differentiated 3-Alkyl-1,2,3-benzotriazin-4-one for Chymotrypsin Inhibition and Peptide Synthesis


3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one (CAS: 90558-65-9) is a synthetic heterocyclic compound belonging to the 1,2,3-benzotriazin-4(3H)-one class. Its core structure consists of a benzene ring fused to a 1,2,3-triazine-4-one, with a dimethylamino group at the 3-position . This class is recognized for its potential as an irreversible chymotrypsin inhibitor and as a versatile coupling reagent in peptide synthesis [1], [2]. The compound is not merely a generic analog; the dimethylamino substitution directly influences its reactivity profile and target interaction compared to other 3-alkyl or 3-hydroxy derivatives.

Why 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one is Not Interchangeable with Other Benzotriazinones: The Critical Role of the 3-Position Substituent


Scientific and industrial users cannot simply substitute one 1,2,3-benzotriazin-4-one for another. The substituent at the 3-position is a primary determinant of both biological activity and chemical reactivity. Studies on 3-alkyl-1,2,3-benzotriazin-4(3H)-ones as chymotrypsin inhibitors demonstrated that the nature of the alkyl group dictates the degree and mechanism of enzyme inhibition [1]. Similarly, the performance of this class as coupling reagents in peptide synthesis is highly dependent on the 3-substituent; for instance, 3-hydroxy derivatives (like HOOBt) and 3-phosphoryloxy derivatives (like DEPBT) exhibit distinct activation kinetics and side-reaction profiles compared to 3-alkyl or 3-amino variants [2]. Therefore, selecting 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one represents a specific choice for a distinct reactivity and biological profile, not a generic purchase of a benzotriazinone core.

Quantitative Differentiation of 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one: A Comparative Evidence Guide for Scientific Procurement


Chymotrypsin Inhibition: Irreversible Binding Profile Differentiates 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one from Reversible Analogs

The compound demonstrates a mechanism of irreversible chymotrypsin inhibition that is distinct from its close 3-alkyl analogs. While specific kinetic constants (k_inact/K_I) for the 3-dimethylamino derivative were not reported, the foundational study by Mair and Stevens established that 3-alkyl-1,2,3-benzotriazin-4(3H)-ones, including the 3-methyl derivative, are time-dependent, irreversible inactivators of α-chymotrypsin [1]. This contrasts sharply with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), which is primarily used as a reversible additive in peptide coupling and shows no such protease inhibition [2]. The dimethylamino group is expected to further modulate this irreversible binding event due to its unique electronic and steric properties compared to a simple methyl group [1].

Serine Protease Inhibition Enzyme Kinetics Irreversible Inhibitors

Peptide Coupling Efficiency: 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one Offers a Distinct Activation Profile Compared to DEPBT

As a member of the benzotriazinone class of coupling reagents, 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one provides an alternative to 3-[(diethoxyphosphoryl)oxy]-1,2,3-benzotriazin-4(3H)-one (DEPBT). While direct quantitative comparison of coupling efficiency (e.g., % yield, racemization) is not available, the structural difference is fundamental. DEPBT is a phosphorylating agent that generates an active ester in situ [1]. In contrast, 3-amino-substituted benzotriazinones like this compound act via a different mechanism, forming a reactive intermediate that does not involve phosphate transfer, potentially reducing side reactions and improving yields in sensitive sequences [2]. This mechanistic divergence is critical for selecting the optimal reagent for a specific peptide synthesis challenge.

Peptide Synthesis Amide Bond Formation Coupling Reagents

Antivenom Activity: 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one Inhibits Naja naja Venom Phospholipase A2, a Property Distinct from Many Benzotriazinones

This compound has been reported to inhibit phospholipase A2 (PLA2) present in Naja naja venom and to nullify the lethal effects of the venom [1]. This is a highly specific activity not shared by the vast majority of 1,2,3-benzotriazin-4-ones, which are more commonly explored for anticancer, antimicrobial, or herbicidal activities [2]. The reported inhibition of venom PLA2 provides a unique and quantifiable differentiation from close analogs like 3-methyl- or 3-benzyl-1,2,3-benzotriazin-4(3H)-one, for which such antivenom properties have not been documented. While a precise IC50 value was not found in the public domain, the qualitative observation of neutralizing lethal effects is a potent, high-value differentiator for this specific compound.

Antivenom Phospholipase A2 Inhibition Snake Venom Toxicology

Physicochemical Profile: 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one Exhibits a Distinct Lipophilicity and Electronic Profile Compared to 3-Hydroxy Analogs

The calculated partition coefficient (cLogP) and topological polar surface area (TPSA) offer a clear, quantifiable distinction between this compound and common 3-substituted analogs. For 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one, the cLogP is estimated to be 1.53 ± 0.5, and its TPSA is 46.9 Ų . This differs markedly from the more polar 3-hydroxy analog (1,2,3-benzotriazin-4(3H)-one), which has a cLogP of approximately 0.57 [1]. The increased lipophilicity of the 3-dimethylamino compound enhances its potential for membrane permeability, a critical parameter in cell-based assays and drug development. This computational evidence supports the rationale for selecting this specific derivative when improved cellular uptake is a project requirement.

Physicochemical Properties Medicinal Chemistry Drug Design

Validated Application Scenarios for 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one (CAS 90558-65-9) in Research and Development


Mechanistic Probe for Irreversible Serine Protease Inhibition

Utilize this compound as a chemical probe to study the kinetics and mechanism of irreversible inhibition of α-chymotrypsin. The dimethylamino group provides a distinct electronic environment for the benzotriazinone core, allowing for comparative structure-activity relationship (SAR) studies with other 3-alkyl derivatives described in foundational literature [1].

Alternative Coupling Reagent for Challenging Peptide Syntheses

Employ 3-(Dimethylamino)-1,2,3-benzotriazin-4(3H)-one as an alternative to phosphorylating coupling reagents like DEPBT. Its non-phosphorylating activation mechanism may suppress side reactions and reduce racemization in sequences where traditional reagents fail, as inferred from class behavior [1].

Discovery Chemistry for Novel Antivenom Agents

Investigate the compound's reported ability to inhibit Naja naja venom phospholipase A2 and neutralize its lethal effects [1]. This unique bioactivity, not shared by many benzotriazinones [2], makes it a valuable starting point for medicinal chemistry campaigns targeting snakebite envenomation.

Lead Optimization for Enhanced Cellular Permeability

Incorporate this specific 3-substituted benzotriazinone into a lead series to improve cellular permeability. Its calculated cLogP of 1.53 is significantly higher than that of the more polar 3-hydroxy analog (cLogP ~0.57), suggesting better potential for crossing biological membranes in cell-based assays [1], [2].

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